(4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one
Overview
Description
(4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antitumor Properties
(Zhu et al., 2013) explored the synthesis and antibacterial study of metal complexes derived from a compound similar to (4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one. Their research highlights the potential application in medicine and biology, indicating antibacterial and antitumor properties.
Central Nervous System Depressant Activity
(Butler et al., 1984) investigated a series of compounds including (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing central nervous system depressant activity and potential anticonvulsant properties.
Molecular Conformations and Hydrogen Bonding
(Narayana et al., 2016) studied molecular conformations and hydrogen bonding in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, related to the compound of interest. They provide insights into the structural motifs important for biological activity.
Inhibitory Potential Against Recombinant Human and Rat Ecto-5′-Nucleotidases
(Saeed et al., 2015) reported on compounds derived from 4-aminophenazone with potential biological applications. They assessed inhibitory potential against recombinant human and rat ecto-5′-nucleotidases, suggesting applications in medicinal chemistry.
Antimicrobial and Anticancer Activity
(M et al., 2022) synthesized a Schiff base with a structure similar to the compound and assessed its spectral, antimicrobial, and anticancer activities. Their findings contribute to understanding the potential applications of such compounds in treating diseases.
Structural Characterization of Derivatives
(Mnguni et al., 2015) conducted structural characterization of derivatives of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, revealing changes in hydrogen-bonding motifs and implications for biological activity.
Potential Antipsychotic Agents
(Wise et al., 1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound of interest, for their potential as antipsychotic agents. Their findings suggest potential applications in psychiatric medication development.
Synthesis and Reactivity in Organometallic Chemistry
(Esquius et al., 2000) studied the synthesis and reactivity of similar pyrazole ligands, providing insights into their applications in organometallic chemistry, particularly in the synthesis of water-soluble complexes.
properties
IUPAC Name |
(4S,5R)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7-9(6-13-15(7)3)11-8(5-12)4-10(16)14(11)2/h6,8,11H,4-5,12H2,1-3H3/t8-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIGPQJPHDFMQC-GZMMTYOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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